N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide (Compound ID: G620-0403) is a sulfonamide derivative characterized by a pyridazine core substituted with an azepane ring and a phenyl group linked to a fluorinated benzene sulfonamide moiety. Its molecular formula is C23H22F4N4O2S, with a molecular weight of 494.51 g/mol and a logP of 5.8112, indicating high lipophilicity . Key physicochemical properties include a hydrogen bond acceptor count of 6, a donor count of 1, and a polar surface area of 65.606 Ų, which suggest moderate membrane permeability . The compound’s stereochemistry is achiral, and its InChI Key (NPESCGLEVMCSEF-UHFFFAOYSA-N) confirms structural uniqueness .
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N4O2S/c24-20-10-9-18(15-19(20)23(25,26)27)34(32,33)30-17-7-5-16(6-8-17)21-11-12-22(29-28-21)31-13-3-1-2-4-14-31/h5-12,15,30H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPESCGLEVMCSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring and the azepane moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Compound G620-0403 belongs to a class of pyridazinylphenyl sulfonamides. Below is a comparative analysis with structurally related analogs:
Key Observations:
Core Heterocycle Variations: G620-0403 features a pyridazine-azepane core, whereas analogs like 9a (from ) incorporate a pyridine-piperazine scaffold. The pyridazine ring in G620-0403 may confer distinct electronic properties compared to pyridine, influencing binding affinity and metabolic stability .
Substituent Effects: The 4-fluoro-3-(trifluoromethyl) group on G620-0403’s benzene ring introduces strong electron-withdrawing effects, likely enhancing sulfonamide acidity and target engagement compared to non-fluorinated analogs like the 4-(trifluoromethyl) derivative in . Compounds with piperazine-carbonyl linkages (e.g., 9a–9g in ) exhibit greater structural flexibility but lower logP values due to polar carbonyl groups, contrasting with G620-0403’s rigid, lipophilic azepane .
Pharmacokinetic Implications :
- G620-0403’s logSw (water solubility) of -6.0148 suggests poor aqueous solubility, a common challenge in sulfonamide derivatives. Analogs with hydrophilic substituents (e.g., acetamide in 9a) may show improved solubility but reduced membrane permeability .
- The polar surface area (65.606 Ų) of G620-0403 aligns with moderate blood-brain barrier permeability, whereas bulkier analogs (e.g., tetrahydronaphthalene derivative) may face diffusion limitations .
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with significant biological potential. Its unique structural features, including a sulfonamide group and a pyridazine ring, suggest various mechanisms of action that may influence cellular processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This compound interacts with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrases, which play crucial roles in physiological processes such as acid-base balance and fluid secretion. Additionally, the compound may modulate receptor functions by binding to various G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways.
In Vitro Studies
Research indicates that sulfonamide derivatives exhibit various biological activities, including anti-inflammatory and analgesic effects. A study demonstrated that similar compounds can inhibit calcium influx in vascular tissues, suggesting potential applications in cardiovascular diseases .
In Vivo Studies
In vivo studies using isolated rat heart models have shown that certain sulfonamide derivatives can significantly alter perfusion pressure and coronary resistance. For instance, compounds structurally related to this compound have been observed to decrease perfusion pressure in a dose-dependent manner .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Wu et al. (1999) | Evaluate the effects of sulfonamide derivatives on vascular resistance | Found that certain derivatives reduced coronary resistance significantly compared to controls |
| Tilton et al. (2000) | Investigate the impact of sulfonamides on pulmonary hypertension | Demonstrated that specific sulfonamide compounds attenuated pulmonary vascular hypertension in rat models |
| Schwartz et al. (1995) | Assess carbonic anhydrase inhibition by sulfonamides | Identified a derivative that effectively inhibited carbonic anhydrase, indicating potential for treating heart failure |
Pharmacological Implications
The biological activities of this compound suggest its potential use in treating cardiovascular diseases and conditions associated with altered calcium signaling. The ability to modulate perfusion pressure positions it as a candidate for further pharmacological development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
